2-(Dec-3-ene-1,5-diyn-1-yl)furan
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Overview
Description
2-(Dec-3-ene-1,5-diyn-1-yl)furan is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a furan ring substituted with a dec-3-ene-1,5-diyn-1-yl group, which includes both double and triple carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dec-3-ene-1,5-diyn-1-yl)furan typically involves the reaction of furan with appropriate alkyne and alkene precursors. One common method is the Diels-Alder reaction, where furan acts as a diene and reacts with an alkyne to form the desired product. The reaction conditions often include the use of a catalyst such as FeCl3 and may require specific temperature and solvent conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Dec-3-ene-1,5-diyn-1-yl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan derivatives with additional functional groups.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, altering the compound’s properties.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing new substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce halogen atoms or other functional groups onto the furan ring.
Scientific Research Applications
2-(Dec-3-ene-1,5-diyn-1-yl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism by which 2-(Dec-3-ene-1,5-diyn-1-yl)furan exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s reactive functional groups allow it to form covalent bonds with these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to various effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Furan: The parent compound, furan, is a simple five-membered ring with one oxygen atom.
2-(2-Nitrovinyl)furan: A derivative of furan with a nitrovinyl group, known for its antimicrobial properties.
3,4-Benzocyclodeca-1,5-diyn-3-ene: Another compound with a similar enediyne structure, used in organic synthesis.
Uniqueness
2-(Dec-3-ene-1,5-diyn-1-yl)furan is unique due to its combination of a furan ring with both double and triple carbon-carbon bonds. This structure provides a high degree of reactivity and versatility in chemical reactions, making it valuable for various applications in research and industry.
Properties
CAS No. |
823227-91-4 |
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Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-dec-3-en-1,5-diynylfuran |
InChI |
InChI=1S/C14H14O/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15-14/h7-8,10,12-13H,2-4H2,1H3 |
InChI Key |
QJCUIMILXSSIHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=CO1 |
Origin of Product |
United States |
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